An In-depth Technical Guide on the Solubility of N-(3,5-dichlorobenzyl)hydroxylamine in Organic Solvents
An In-depth Technical Guide on the Solubility of N-(3,5-dichlorobenzyl)hydroxylamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to purification and route of administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(3,5-dichlorobenzyl)hydroxylamine in organic solvents. In the absence of extensive published experimental data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive assessment based on physicochemical properties, and a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of N-(3,5-dichlorobenzyl)hydroxylamine and related compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like N-(3,5-dichlorobenzyl)hydroxylamine, its solubility profile in various organic solvents is paramount for several stages of the drug development lifecycle:
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Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification of the API.
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Formulation Development: The ability to dissolve the API in a suitable solvent is fundamental to creating liquid dosage forms, such as injectables or oral solutions. Even for solid dosage forms, understanding solubility is key to predicting dissolution rates and subsequent bioavailability.
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Preclinical and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the API's solubility, ensuring homogeneous and accurate dosing.
Given the importance of this parameter, a thorough characterization of the solubility of N-(3,5-dichlorobenzyl)hydroxylamine is not just a perfunctory exercise but a foundational step in its journey from a promising molecule to a potential therapeutic agent.
Physicochemical Properties and Predicted Solubility Profile of N-(3,5-dichlorobenzyl)hydroxylamine
Molecular Structure and Properties
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Molecular Weight: 192.04 g/mol [1]
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Structure:
The structure consists of a 3,5-dichlorobenzyl group attached to a hydroxylamine moiety.
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Predicted Lipophilicity (XlogP): 2.1[2]
The predicted XlogP value of 2.1 suggests that N-(3,5-dichlorobenzyl)hydroxylamine is moderately lipophilic.[3][4][5] This indicates a higher affinity for organic solvents compared to water. A positive logP value signifies that the compound is more soluble in a lipid-like environment (such as octanol) than in an aqueous one.[4]
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," we can infer the probable solubility of N-(3,5-dichlorobenzyl)hydroxylamine in various classes of organic solvents.
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Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxylamine group (-NH-OH) allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols. Hydroxylamine itself and its salts are known to be soluble in polar solvents like water, ethanol, and methanol.[6][7]
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Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar hydroxylamine portion of the molecule. Benzylamine, a related compound, is very soluble in acetone.[8][9]
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Nonpolar Solvents (e.g., Hexane, Toluene): The dichlorobenzyl group is nonpolar and will contribute to solubility in nonpolar solvents. 1,4-Dichlorobenzene, for instance, is soluble in benzene and other nonpolar organic solvents.[10][11] However, the polar hydroxylamine group will likely limit the overall solubility in highly nonpolar solvents.
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of two chlorine atoms on the benzene ring, good solubility is anticipated in chlorinated solvents due to favorable dipole-dipole interactions. 1,4-Dichlorobenzene is soluble in chloroform.[10][11]
The interplay between the polar hydroxylamine group and the nonpolar dichlorobenzyl group will ultimately determine the precise solubility in a given solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[12][13][14]
Materials and Equipment
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N-(3,5-dichlorobenzyl)hydroxylamine (solid)
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A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
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Analytical balance
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Scintillation vials or flasks with screw caps
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Orbital shaker or magnetic stirrer with stir bars
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Temperature-controlled environment (e.g., incubator or water bath)
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Centrifuge
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Syringes and syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
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Preparation of Samples:
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Accurately weigh an excess amount of N-(3,5-dichlorobenzyl)hydroxylamine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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To each vial, add a precise volume of the selected organic solvent.
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Prepare samples in triplicate for each solvent to ensure the reliability of the results.
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Equilibration:
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Tightly seal the vials to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14]
-
-
Phase Separation:
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After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
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Allow the vials to stand undisturbed for a short period to allow the solid to settle.
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To ensure complete removal of undissolved solid, centrifuge the vials.
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Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Analysis:
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Prepare a series of standard solutions of N-(3,5-dichlorobenzyl)hydroxylamine of known concentrations in the solvent of interest.
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Develop and validate an HPLC method for the quantitative analysis of N-(3,5-dichlorobenzyl)hydroxylamine.
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Analyze the standard solutions to generate a calibration curve.
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Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
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Analyze the diluted sample solutions by HPLC.
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-
Data Interpretation:
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Using the calibration curve, determine the concentration of N-(3,5-dichlorobenzyl)hydroxylamine in the diluted sample solutions.
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Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of N-(3,5-dichlorobenzyl)hydroxylamine at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Ethanol | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] | |
| Chlorinated | Dichloromethane | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders for experimentally determined data.
The results from this table will provide a quantitative basis for solvent selection in various applications. For instance, solvents with high solubility would be ideal for creating concentrated stock solutions for in vitro screening, while a solvent that provides moderate solubility might be suitable for controlled crystallization processes.
Conclusion
While direct, published solubility data for N-(3,5-dichlorobenzyl)hydroxylamine is currently scarce, a combination of theoretical prediction based on its physicochemical properties and a robust experimental methodology provides a clear path to understanding its solubility profile. The moderate lipophilicity suggested by its predicted XlogP, along with the presence of both polar and nonpolar moieties, indicates a nuanced solubility behavior across different classes of organic solvents. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for researchers to generate the critical solubility data needed to advance the development of N-(3,5-dichlorobenzyl)hydroxylamine as a potential therapeutic agent. The systematic determination and application of this data are indispensable for informed decision-making in synthesis, formulation, and preclinical evaluation.
References
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